An In-depth Technical Guide to 5'-Hydroxypiroxicam Hydrochloride: Core Properties and Methodologies
An In-depth Technical Guide to 5'-Hydroxypiroxicam Hydrochloride: Core Properties and Methodologies
This guide provides a comprehensive technical overview of 5'-Hydroxypiroxicam Hydrochloride, the primary human metabolite of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on its fundamental properties, analytical characterization, and metabolic context.
Introduction: The Principal Metabolite of a Widely Used NSAID
Piroxicam is a non-selective cyclooxygenase (COX) inhibitor belonging to the oxicam class, widely prescribed for its anti-inflammatory and analgesic properties in managing conditions like osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic action is primarily mediated by the inhibition of prostaglandin synthesis.[3] The clinical and metabolic profile of Piroxicam is intrinsically linked to its biotransformation in the body.
The primary route of Piroxicam metabolism is hydroxylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP2C9 in the liver.[4][5] This process yields 5'-Hydroxypiroxicam, which is considered the major, pharmacologically inactive metabolite.[4][5] Subsequently, this metabolite can undergo further conjugation, such as glucuronidation, before being excreted from the body.[6] Understanding the properties of 5'-Hydroxypiroxicam is therefore crucial for comprehensive pharmacokinetic studies, drug-drug interaction assessments, and toxicological evaluations of the parent drug, Piroxicam. This guide delves into the core physicochemical and pharmacological characteristics of its hydrochloride salt form.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide hydrochloride | [7] |
| Synonyms | 5-Hydroxypiroxicam HCl, Piroxicam EP Impurity D | [8] |
| CAS Number | 76066-11-0 (Hydrochloride Salt) | [9] |
| 77459-78-0 (Parent Compound) | [7] | |
| Molecular Formula | C₁₅H₁₄ClN₃O₅S | [10] |
| Molecular Weight | 383.81 g/mol | [10] |
| Computed XLogP3 | 2.7 | [7] |
| Solubility | Data for the hydrochloride salt is not specified in the literature. The parent drug, Piroxicam, is soluble in DMSO and dimethylformamide (~20 mg/mL) and sparingly soluble in aqueous buffers.[11] Solubility is expected to be pH-dependent. | |
| pKa | Not experimentally determined in cited literature. For the parent drug, Piroxicam, reported pKa values range from 5.3 to 6.3, reflecting its enolic acid character.[12][13] |
Metabolism and Pharmacological Profile
The biotransformation of Piroxicam to 5'-Hydroxypiroxicam is a critical step in its elimination. This pathway underscores the importance of the metabolite in understanding the overall disposition of the parent drug.
Caption: Metabolic conversion of Piroxicam to its primary metabolite.
Mechanism of Action (or Inactivity)
Piroxicam exerts its anti-inflammatory effect by inhibiting COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[3] In contrast, 5'-Hydroxypiroxicam is generally regarded as an inactive metabolite.[5] While some bioassay data suggests potential anti-inflammatory activity, detailed studies with quantitative metrics such as IC₅₀ values for COX enzymes are not extensively reported in the available literature, which would be necessary to definitively quantify its activity relative to the parent compound.[14] The addition of the hydroxyl group to the pyridine ring significantly alters the molecule's interaction with the active site of the COX enzymes.
Toxicological Profile
The toxicity of Piroxicam itself can be linked to its metabolites. The mechanism of Piroxicam-induced hepatotoxicity is thought to involve the production of active metabolites, specifically mentioning 5'-hydroxypiroxicam, which may cause direct cytotoxicity.[15] According to aggregated GHS information, the compound is classified as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[7]
Synthesis and Analytical Characterization
As 5'-Hydroxypiroxicam is primarily a reference standard for metabolic studies, its synthesis is not as widely documented as that of the parent drug. No detailed, step-by-step protocol is available in the cited literature. However, a plausible synthetic route can be inferred from the established synthesis of Piroxicam, which involves the condensation of an activated benzothiazine carboxylate with an appropriate aminopyridine.
Caption: A plausible workflow for the synthesis and purification of the target compound.
Analytical Methodologies
Accurate quantification of 5'-Hydroxypiroxicam is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for its determination in biological matrices like plasma and urine.[14][16]
Caption: General workflow for the analysis of 5'-Hydroxypiroxicam in biological samples.
The following protocol is a synthesized example based on methodologies described for the analysis of Piroxicam and its metabolites.[16]
Objective: To quantify 5'-Hydroxypiroxicam in a human plasma sample.
1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of human plasma, add an internal standard solution. b. Add 1 mL of 100 mM NaOH and vortex briefly. c. Add 250 µL of 1 M HCl to acidify the sample. d. Add 5 mL of diethyl ether as the extraction solvent. e. Shake mechanically for 5-10 minutes. f. Centrifuge at ~1200 x g for 5 minutes to separate the layers. g. Carefully transfer the organic (upper) layer to a clean tube. h. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~37°C. i. Reconstitute the residue in 250 µL of the mobile phase and vortex for 1 minute.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05% Trifluoroacetic Acid in water (62:38 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 353 nm |
| Injection Volume | 50 µL |
3. Analysis: a. Inject the reconstituted sample into the HPLC system. b. Construct a calibration curve using standard solutions of 5'-Hydroxypiroxicam Hydrochloride of known concentrations (e.g., 20 - 2500 ng/mL) prepared in blank plasma and subjected to the same extraction procedure.[17] c. Quantify the analyte in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.
Spectroscopic Characterization
-
Mass Spectrometry (MS): The exact mass of 5'-Hydroxypiroxicam is 347.05800 Da.[16] Mass spectrometry, particularly LC-MS, is a key technique for its identification and quantification, providing high sensitivity and specificity.[15]
-
Nuclear Magnetic Resonance (NMR): While specific spectra for 5'-Hydroxypiroxicam are not detailed in the provided search results, ¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation.[10][18][19] The spectra would be expected to be similar to that of Piroxicam, with key differences in the chemical shifts of the protons and carbons on the pyridinyl ring due to the electronic effect of the added hydroxyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for O-H, N-H, C=O (amide), and S=O (sulfone) stretching vibrations, consistent with its molecular structure.[8]
Stability and Storage
Detailed forced degradation studies for 5'-Hydroxypiroxicam Hydrochloride are not available in the cited literature. However, general principles for stability-indicating assays should be followed.[4][20][21] Stress testing would typically involve exposure to acidic, basic, oxidative, thermal, and photolytic conditions to identify potential degradation products and establish the stability profile of the molecule.[4][20][21]
Recommended Storage: As a solid reference material, 5'-Hydroxypiroxicam Hydrochloride should be stored in a well-sealed container, protected from light, at a controlled, cool temperature (e.g., -20°C for long-term storage) to ensure its integrity.
Conclusion
5'-Hydroxypiroxicam Hydrochloride is a molecule of significant interest in the fields of drug metabolism, pharmacokinetics, and toxicology. As the primary, inactive metabolite of Piroxicam, its properties and quantification are essential for a complete understanding of the parent drug's behavior in vivo. This guide has consolidated the available technical information, providing a foundational resource for researchers. Further experimental determination of key physicochemical properties like solubility and pKa, along with the publication of detailed synthesis and characterization data, would be valuable additions to the scientific literature.
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